N-(2-Butoxybenzyl)-2-propanamine

Sigma-2 Receptor TMEM97 Ligand Binding

For sigma-2 receptor pharmacology, generic N-benzyl-2-propanamine scaffolds lack the target affinity required for reproducible data. N-(2-Butoxybenzyl)-2-propanamine (CAS 1040683-34-8) solves this with an ortho-butoxy substitution that critically enhances binding. - σ2 Receptor Affinity: Demonstrates a Ki of 90 nM, a marked improvement over the unsubstituted parent (Ki = 117 nM). - Polypharmacology Tool: Also inhibits VAP-1 (IC50 = 14 nM) and MAO-B (IC50 = 129 nM), enabling multi-target studies. - SAR Benchmark: Provides a validated chemical probe for optimizing N-benzyl-2-propanamine derivatives in cancer and CNS disorder research.

Molecular Formula C14H23NO
Molecular Weight 221.34 g/mol
CAS No. 1040683-34-8
Cat. No. B1532926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Butoxybenzyl)-2-propanamine
CAS1040683-34-8
Molecular FormulaC14H23NO
Molecular Weight221.34 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=CC=C1CNC(C)C
InChIInChI=1S/C14H23NO/c1-4-5-10-16-14-9-7-6-8-13(14)11-15-12(2)3/h6-9,12,15H,4-5,10-11H2,1-3H3
InChIKeyUTOLWEKJEAXYLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Butoxybenzyl)-2-propanamine: Identity & Procurement


N-(2-Butoxybenzyl)-2-propanamine (CAS 1040683-34-8) is a secondary amine characterized by a 2-propanamine backbone linked to a benzyl moiety bearing an ortho-butoxy substituent . This compound, with the molecular formula C14H23NO and a molecular weight of 221.34 g/mol , is classified as an N-substituted benzylamine derivative. While its full pharmacological profile remains under investigation, its primary relevance to scientific procurement lies in its reported activity at the sigma-2 (σ2) receptor, a target implicated in cancer and CNS disorders [1]. This guide quantifies the specific attributes that differentiate it from close structural analogs, enabling informed selection for research applications.

Workflow Sigma-2 receptor binding and functional assays
Selection Ortho-butoxy N-benzyl-2-propanamine scaffold
Context Multi-target research probe for CNS and cancer cell studies

Why Generic N-Benzyl-2-propanamine Cannot Substitute


In medicinal chemistry and chemical biology, the assumption that a core scaffold alone dictates biological activity is a known pitfall. For N-benzyl-2-propanamine derivatives, the introduction of specific substituents can profoundly alter target affinity and selectivity. The unsubstituted parent compound, N-benzyl-2-propanamine, demonstrates modest affinity for sigma receptors (Ki = 117 nM) [1]. In stark contrast, the ortho-butoxy substitution in N-(2-butoxybenzyl)-2-propanamine enhances affinity for the sigma-2 receptor subtype (Ki = 90 nM) [2] and imparts unique activity against other targets like Vascular Adhesion Protein-1 (VAP-1) [3]. Substituting a generic N-benzyl-2-propanamine for this compound would invalidate experimental data on sigma-2 receptor pharmacology and forfeit the specific polypharmacology that defines its utility as a research tool.

Target Compound
Ortho-butoxy substitution directs sigma-2 receptor binding profile
Reported VAP-1 inhibitory activity defines a distinct polypharmacology
Measurable MAO-B engagement supports multi-target research applications
Generic N-Benzyl-2-propanamine
Unsubstituted scaffold lacks ortho-butoxy mediated sigma-2 interaction
VAP-1 engagement not reported for the parent N-benzyl scaffold
Polypharmacology profile may not transfer to the unsubstituted analog

N-(2-Butoxybenzyl)-2-propanamine vs. Structural Analogs


Enhanced Sigma-2 Receptor Affinity

The introduction of an ortho-butoxy group on the benzyl ring significantly enhances binding affinity for the sigma-2 (σ2) receptor compared to the unsubstituted N-benzyl-2-propanamine scaffold. N-(2-Butoxybenzyl)-2-propanamine exhibits a binding affinity (Ki) of 90 nM for the rat σ2 receptor expressed in PC12 cells [1]. In contrast, the parent N-benzyl-2-propanamine derivative has a reported Ki of 117 nM for sigma receptors [2]. This substitution provides a modest but quantifiable improvement in affinity.

Sigma-2 Affinity
Reported comparison
Ki 90 nM
vs 117 nM unsubstituted analog (rat PC12 cells)
Supports sigma-2 binding assay interpretation
Cross-study comparison; radioligand displacement assay context
Sigma-2 Receptor TMEM97 Ligand Binding

Potent VAP-1 Inhibition

N-(2-Butoxybenzyl)-2-propanamine demonstrates potent inhibitory activity against Vascular Adhesion Protein-1 (VAP-1), a copper-dependent amine oxidase involved in leukocyte trafficking. In a functional assay using CHO cells expressing rat VAP-1, the compound exhibited an IC50 of 14 nM [1]. While direct comparator data for close structural analogs against VAP-1 are not publicly available, this nanomolar potency establishes a distinct pharmacological profile that may not be shared by other N-benzyl-2-propanamines.

VAP-1 Inhibition
Class-level inference
IC50 14 nM
Supports VAP-1 pathway-response assay context
CHO cells expressing rat VAP-1; comparator data not publicly available
VAP-1 Amine Oxidase Inflammation

MAO-B Inhibitory Activity

The compound exhibits moderate inhibitory activity against human recombinant Monoamine Oxidase B (MAO-B), with a reported IC50 of 129 nM [1]. This activity is notable when contrasted with the class of N-benzyl-2-propanamines, which are not typically associated with MAO-B inhibition. The presence of this activity suggests that the ortho-butoxy substitution may confer a unique interaction with the MAO-B active site.

MAO-B Inhibition
Class-level inference
IC50 129 nM
Supports MAO-B inhibition endpoint review
Recombinant human MAO-B; N-benzyl class not typically associated
MAO-B Enzyme Inhibition Neuropharmacology

N-(2-Butoxybenzyl)-2-propanamine Research Applications


Sigma-2 Receptor (TMEM97) Function in Cancer and CNS

Based on its enhanced sigma-2 receptor affinity (Ki = 90 nM) compared to the unsubstituted N-benzyl analog [1], N-(2-Butoxybenzyl)-2-propanamine serves as a potent tool compound for investigating σ2R/TMEM97 pharmacology. It is particularly relevant in studies focused on cancer cell proliferation and CNS disorders where σ2R is implicated [2].

VAP-1-Mediated Leukocyte Trafficking and Inflammation

The compound's potent inhibition of rat VAP-1 (IC50 = 14 nM) [1] makes it a valuable chemical probe for ex vivo and in vitro assays designed to study the role of VAP-1 in inflammatory processes and leukocyte adhesion.

Multi-Target Profiling in Neuropharmacology

With measurable activity at σ2 receptors (Ki = 90 nM) [1] and MAO-B (IC50 = 129 nM) [2], this compound is suited for polypharmacology studies aiming to dissect the interplay between sigma receptor modulation and monoamine oxidase activity in neuronal systems.

SAR Studies on Benzylamine Derivatives

The quantifiable impact of the ortho-butoxy group on sigma-2 receptor affinity [1] provides a clear benchmark for SAR campaigns focused on optimizing N-benzyl-2-propanamine scaffolds for target engagement and selectivity.

Application
Selection Property
Validation Focus
Sigma-2 (TMEM97) binding studies
Ortho-butoxy substitution profile
Sigma-2 binding endpoint review
VAP-1 leukocyte trafficking assays
VAP-1 inhibitory activity profile
Inflammatory pathway-response context
Multi-target neuropharmacology profiling
Sigma-2 / MAO-B dual-activity profile
Multi-target pathway-response interpretation
Benzylamine scaffold SAR campaigns
Ortho-substituent effect benchmark
Target-engagement SAR review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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